molecular formula C19H40O10 B1676801 Nonaethylene Glycol Monomethyl Ether CAS No. 6048-68-6

Nonaethylene Glycol Monomethyl Ether

Cat. No.: B1676801
CAS No.: 6048-68-6
M. Wt: 428.5 g/mol
InChI Key: VVHAVLIDQNWEKF-UHFFFAOYSA-N
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Description

Nonaethylene Glycol Monomethyl Ether is an organic compound with the molecular formula C19H40O10. It is a colorless to light yellow liquid at room temperature and is known for its high solubility in water and various organic solvents. This compound is widely used in various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Nonaethylene Glycol Monomethyl Ether (NGME) is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

As a linker in PROTACs, NGME connects the ligand that binds to the target protein with the ligand that binds to the E3 ubiquitin ligase . This allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .

Biochemical Pathways

The primary biochemical pathway involved in the action of NGME is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, NGME (as part of a PROTAC) can influence this pathway to degrade specific proteins .

Pharmacokinetics

As a component of protacs, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the other components of the protac, as well as by the specific properties of the target protein and the e3 ligase .

Result of Action

The result of NGME’s action is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein . For example, if the target protein is a key player in a disease process, its degradation could potentially halt or reverse the disease .

Action Environment

The action of NGME is influenced by various environmental factors. For example, the efficacy of PROTACs can be affected by the expression levels of the target protein and the E3 ligase . Additionally, the stability of NGME and the PROTAC it is part of can be influenced by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

Nonaethylene Glycol Monomethyl Ether plays a significant role in biochemical reactions, particularly as a PEG-based PROTAC linker. PROTACs (Proteolysis Targeting Chimeras) are molecules that contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the degradation of target proteins by the ubiquitin-proteasome system. The nature of these interactions is primarily based on the formation of stable complexes that promote the ubiquitination and subsequent degradation of the target proteins.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a PROTAC linker enables it to target specific proteins for degradation, thereby altering the cellular proteome and affecting downstream signaling pathways . This can lead to changes in gene expression and metabolic flux, ultimately impacting cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of this compound involves its function as a linker in PROTACs. It facilitates the binding of the target protein to the E3 ubiquitin ligase, leading to the ubiquitination and degradation of the target protein . This process involves specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with target proteins and E3 ligases is crucial for its function in protein degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target protein levels. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular homeostasis and organ function . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing cellular energy balance and biosynthetic processes . Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular function and optimizing its use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are essential for its function as a PROTAC linker, ensuring that it reaches its target proteins and exerts its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting its interactions with target proteins and other biomolecules . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Nonaethylene Glycol Monomethyl Ether typically involves the reaction of triethylene glycol monomethyl ether with a suitable leaving group in the presence of a coupling agent. The process can be summarized in the following steps :

  • Reacting a compound of formula (I) with triethylene glycol monomethyl ether in the presence of a coupling agent to prepare hexaethylene glycol monobenzyl monomethyl ether.
  • Hydrogenating hexaethylene glycol monobenzyl monomethyl ether to prepare hexaethylene glycol monomethyl ether.
  • Reacting hexaethylene glycol monomethyl ether with a compound of formula (I) in the presence of a coupling agent to prepare nonaethylene glycol monobenzyl monomethyl ether.
  • Hydrogenating nonaethylene glycol monobenzyl monomethyl ether to prepare this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Nonaethylene Glycol Monomethyl Ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and alkoxides.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers.

Scientific Research Applications

Nonaethylene Glycol Monomethyl Ether has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Nonaethylene Glycol
  • Polyethylene Glycol Derivatives
  • Triethylene Glycol Monomethyl Ether

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O10/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHAVLIDQNWEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462861
Record name Nonaethylene Glycol Monomethyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6048-68-6
Record name Nonaethylene Glycol Monomethyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of nonaethylene glycol benzyl methyl ether (10 g, 19.3 mmol) in ethanol (200 mL) was shaken with 10% palladium on activated charcal (Aldrich, 1.0 g) under hydrogen at 344.7 kPa (50 psi) on a Parr apparatus for 3 h. The catalyst was filtered off (Celite™), and the filtrate was concentrated in vacuo and dried by evaporation of toluene to provide nonaethylene glycol monomethyl ether as an oil (8.17 g, 99%), 1H-NMR (DMSO-d6) δ: 4.56 (t, 1 OH), 3.60-3.35 (m, 36, 18 OCH2), 3.22 (s, 3, CH3).
Name
nonaethylene glycol benzyl methyl ether
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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